molecular formula C12H26O B14398188 4,6,8-Trimethylnonan-1-ol CAS No. 88331-26-4

4,6,8-Trimethylnonan-1-ol

Cat. No.: B14398188
CAS No.: 88331-26-4
M. Wt: 186.33 g/mol
InChI Key: JRENEIGFEYTANX-UHFFFAOYSA-N
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Description

4,6,8-Trimethylnonan-1-ol is a synthetic, branched-chain fatty alcohol with the molecular formula C12H26O . As a high molecular weight trimethylalkyl derivative, its significant steric hindrance and specific branching pattern make it a compound of interest in advanced organic chemistry and materials science research. Potential research applications for this and similar branched alcohols include their investigation as metabolic products in toxicological studies, their use in probing phase equilibria and solubility parameters in chemical engineering, particularly in systems involving supercritical fluids, and as synthetic intermediates for producing specialized surfactants or lubricants where specific branching can influence physical properties . Researchers value this alcohol for studying the structure-property relationships induced by multiple methyl groups on an alkyl chain. Please note that specific physicochemical data, toxicological profiles, and handling precautions for this compound should be verified from authoritative safety data sheets before use. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88331-26-4

Molecular Formula

C12H26O

Molecular Weight

186.33 g/mol

IUPAC Name

4,6,8-trimethylnonan-1-ol

InChI

InChI=1S/C12H26O/c1-10(2)8-12(4)9-11(3)6-5-7-13/h10-13H,5-9H2,1-4H3

InChI Key

JRENEIGFEYTANX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)CC(C)CCCO

Origin of Product

United States

Advanced Synthetic Methodologies for 4,6,8 Trimethylnonan 1 Ol

Stereoselective Synthesis Approaches to Branched Alcohols

The synthesis of poly-methylated alcohols like 4,6,8-trimethylnonan-1-ol is heavily reliant on methods that can selectively create specific stereoisomers. The biological activity of such molecules is often confined to only one of many possible diastereomers, necessitating high levels of stereocontrol.

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis is a cornerstone for establishing the chiral centers in molecules like this compound. Two powerful strategies for this are asymmetric conjugate additions and stereoselective aldol (B89426) reactions.

A highly effective method for building the methylated backbone involves the iterative use of copper-catalyzed asymmetric conjugate addition. This strategy has been successfully employed in the synthesis of related structures, such as the (4R,6S,8S)-4,6,8-trimethylnonanoyl fragment. nih.gov The synthesis can commence from a simple α,β-unsaturated ester, to which methyl groups are added sequentially. For example, a Cu-catalyzed asymmetric conjugate addition of a methyl organometallic reagent to an enoate can establish the C8 stereocenter. This process can be repeated on a subsequently formed unsaturated system to install the C6 and C4 methyl groups with high stereocontrol, guided by a chiral ligand. nih.gov

Another pivotal C-C bond-forming reaction is the aldol reaction. Studies on the synthesis of precursors like 4,6,8-trimethylnonan-5-one have systematically investigated the diastereoselectivities of aldol reactions between various chiral ketone enolates and aldehydes. acs.org The stereochemical outcome is highly dependent on the enolate geometry ((E) vs. (Z)) and the choice of metal counterion (e.g., boron, lithium, titanium), which can be tuned to favor the desired syn or anti aldol adduct. acs.org

Below is a table summarizing the influence of enolate type on the diastereoselectivity of aldol reactions for forming a related polypropionate structure, demonstrating the level of control achievable.

Enolate TypeEnolate GeometryPredominant Aldol AdductTypical Diastereomeric Ratio
DicyclohexylborinateEantiHigh
9-BBN BorinateZsynHigh
Lithium EnolateE or ZVariesModerate to High
Titanium (IV) EnolateZsynVery High
This table is a generalized representation based on findings for similar chiral ketones. acs.org

Diastereoselective Reduction Strategies

Once a ketone precursor, such as 4,6,8-trimethylnonan-5-one or a related functionalized ketone, has been synthesized with the correct stereochemistry at the α- and γ-positions, the next critical step is the diastereoselective reduction of the carbonyl group to introduce the final stereocenter of the corresponding secondary alcohol. The existing chiral centers heavily influence the facial selectivity of the hydride attack.

The outcome of such reductions can often be predicted by the Felkin-Anh model, which favors the formation of one diastereomer by positioning the largest substituent anti-periplanar to the incoming nucleophile. Alternatively, if a chelating group is present near the carbonyl (e.g., a hydroxyl or methoxy (B1213986) group), chelation-controlled reduction using reagents like zinc borohydride (B1222165) can favor the opposite diastereomer. By selecting the appropriate reducing agent and conditions, chemists can steer the reaction towards the desired alcohol stereoisomer. For the final conversion to this compound, the ketone precursor would need to be elaborated through chain extension followed by reduction of a terminal functional group (e.g., an ester or carboxylic acid) to the primary alcohol.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they are removed. This strategy offers robust and predictable control. In the context of synthesizing branched alcohols, chiral oxazolidinones are frequently used.

For instance, an N-propionyl oxazolidinone can be used to execute a highly diastereoselective aldol reaction to form a key C-C bond and set two adjacent stereocenters simultaneously. rsc.orgrsc.org Similarly, the asymmetric alkylation of enolates derived from chiral auxiliaries provides a reliable route to setting stereocenters. This method avoids the need for a catalytic system and often provides high diastereoselectivity, although it requires additional steps for the attachment and removal of the auxiliary. sakura.ne.jp

Total Synthesis Pathways of Branched Nonanols

Retrosynthetic Disconnections and Key Intermediates

Retrosynthetic analysis involves conceptually breaking down the target molecule into simpler, readily available starting materials. icj-e.org For this compound, several logical disconnections can be proposed based on the powerful stereoselective reactions discussed above.

Route A: Aldol-Based Retrosynthesis A primary disconnection can be made at the C4-C5 bond. This leads back to two key fragments: an aldehyde corresponding to the C1-C4 portion and a ketone encompassing the C5-C9 portion. This approach places a strategic aldol reaction as the key bond-forming step to assemble the backbone.

Target Molecule: this compound

Key Intermediate: A protected version of 4,6,8-trimethylnonan-1,5-diol

Precursor Ketone: A chiral ketone like (4S,6S)-4,6-dimethylheptan-2-one

Precursor Aldehyde: A protected (R)-2-methylbutanal

Route B: Iterative Addition Retrosynthesis An alternative disconnection strategy involves sequentially removing the methyl groups at C4, C6, and C8. This suggests a more linear synthesis built upon iterative conjugate additions to an α,β-unsaturated carbonyl system.

Target Molecule: this compound

Key Intermediate: A fully elaborated C12 ester or aldehyde with the desired stereocenters.

Precursors: A series of α,β-unsaturated esters that are sequentially methylated and reduced.

Starting Material: A simple achiral ester like ethyl crotonate.

The table below outlines the key fragments for these two potential retrosynthetic pathways.

Retrosynthetic PathwayPrimary DisconnectionKey Fragments (Synthons)Corresponding Reagents (Synthetic Equivalents)
Route A (Convergent) C4-C5 AldolC1-C4 Aldehyde + C5-C9 KetoneProtected 2-methylbutanal + 4,6-dimethylheptanone derivative
Route B (Linear/Divergent) C4, C6, C8 MethylsC9 backbone + 3 Methyl Groupsα,β-unsaturated ester + Methyl organometallic reagents

Bio-Inspired and Enzymatic Synthetic Routes to Poly-Methylated Alcohols

Nature provides a masterclass in the synthesis of complex molecules through iterative processes, a concept that chemists are increasingly emulating. The biosynthesis of polyketides, which often feature poly-methylated chains, offers a powerful blueprint for creating structures like this compound.

Bio-Inspired Iterative Synthesis:

Inspired by the modular nature of Polyketide Synthases (PKS), researchers have developed iterative synthetic strategies. frontiersin.org In biological systems, PKS enzymes assemble complex molecules from simple building blocks in a stepwise fashion. A minimal PKS module for chain extension consists of a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). The final structure is dictated by the presence or absence of other domains that perform specific modifications in each cycle, such as ketoreductase (KR) for reducing ketones to alcohols, dehydratase (DH) for forming double bonds, and enoyl reductase (ER) for creating saturated bonds. frontiersin.org

This bio-inspired logic allows for the controlled, iterative construction of poly-methylated carbon chains. By selecting the appropriate building blocks and reaction sequences, a molecule like this compound could be assembled with high precision. This approach is particularly powerful for controlling the stereochemistry at the multiple chiral centers (C4, C6, and C8) of the target molecule. frontiersin.org

Enzymatic Synthesis:

Enzymes are highly efficient and selective catalysts that can be harnessed for specific chemical transformations. For the synthesis of chiral alcohols, enzymatic reduction of a corresponding ketone precursor is a well-established and effective method. While a specific enzymatic synthesis for this compound is not widely documented, a case study on its isomer, 2,6,8-trimethyl-4-nonanol (B85493), demonstrates the potential of this approach. In that study, the enzymatic reduction of the corresponding ketone using enzymes from Saccharomyces cerevisiae resulted in the formation of the chiral alcohol with a high enantiomeric excess (ee) of over 95%.

This principle is directly applicable to the synthesis of this compound. The synthesis would involve the chemical preparation of the precursor ketone, 4,6,8-trimethylnonan-1-al (an aldehyde), followed by a biocatalytic reduction of the aldehyde to the primary alcohol. The key advantage of using an alcohol dehydrogenase (ADH) enzyme is the potential for high stereoselectivity, yielding a specific stereoisomer of the final product.

Enzymatic Transformation Precursor Product Key Advantage Reference
Aldehyde Reduction4,6,8-trimethylnonanalThis compoundHigh stereoselectivityN/A
Ketone Reduction2,6,8-trimethyl-4-nonanone2,6,8-trimethyl-4-nonanol>95% enantiomeric excess

Sustainable Synthesis and Green Chemistry Considerations

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce environmental impact and improve resource efficiency. The production of long-chain alcohols like this compound is being reimagined through the lens of green chemistry.

Renewable Feedstocks and Catalysis:

A major goal of green chemistry is the use of renewable resources instead of petrochemical feedstocks. cicenergigune.comfrontiersin.org Recent breakthroughs include the development of methods to produce long-chain alcohols from methanol (B129727) and olefins, common industrial raw materials. mpg.de Methanol, which can be produced from CO₂ and renewable hydrogen, is emerging as a key sustainable raw material. cicenergigune.commpg.de One innovative approach uses a tandem catalytic system with manganese and rhodium complexes to convert methanol and olefins into long-chain alcohols. mpg.de This process is resource-saving as it operates at low pressure and fully incorporates the methanol into the final product without generating waste. mpg.de

Another sustainable route involves the production of alcohols from captured CO₂ and green hydrogen. cicenergigune.com This not only provides a pathway to renewable synthetic alcohols but also contributes to carbon neutrality by utilizing CO₂ as a valuable resource. cicenergigune.com

Biosynthesis in Engineered Microorganisms:

A promising avenue for sustainable alcohol production is the use of engineered microbial cell factories, such as Escherichia coli. frontiersin.orgbohrium.com By introducing heterologous enzymes and manipulating endogenous metabolic pathways, microorganisms can be programmed to produce specific long-chain alcohols from simple, renewable carbon sources like glycerol. frontiersin.org While challenges such as product toxicity to the host organism remain, various strategies, including in-situ product removal, are being developed to enhance fermentation performance and increase product titers. bohrium.com This biological route avoids the harsh conditions and hazardous reagents often associated with traditional chemical synthesis. frontiersin.org

Sustainable Method Starting Materials Key Features Reference
Tandem CatalysisMethanol, OlefinsLow-pressure, waste-free, uses renewable methanol. mpg.de mpg.de
CO₂ HydrogenationCarbon Dioxide, Green HydrogenUtilizes captured CO₂, contributes to carbon neutrality. cicenergigune.com cicenergigune.com
Microbial BiosynthesisRenewable carbon sources (e.g., glycerol)Avoids hazardous reagents, operates at ambient conditions. frontiersin.orgbohrium.com frontiersin.orgbohrium.com

Derivatization and Functionalization Studies of 4,6,8 Trimethylnonan 1 Ol

Conversion to Esters, Ethers, and Carbonyl Derivatives

The hydroxyl group of 4,6,8-trimethylnonan-1-ol is a key site for functionalization, readily undergoing reactions to form esters, ethers, and carbonyl derivatives.

Esterification: The formation of esters from this compound can be achieved through standard esterification protocols, such as reaction with carboxylic acids, acid anhydrides, or acyl chlorides, typically in the presence of an acid catalyst. These reactions are fundamental in the synthesis of various esters, some of which are utilized as fragrance components. wikipedia.org

Etherification: The synthesis of ethers from this compound can be accomplished via methods like the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Alkoxylation, the addition of ethylene (B1197577) oxide or propylene (B89431) oxide, is another important etherification process, leading to the formation of nonionic surfactants. industrialchemicals.gov.au These surfactants, which possess both hydrophilic and hydrophobic moieties, find applications in cosmetics and cleaning products. industrialchemicals.gov.au

Oxidation to Carbonyls: The primary alcohol group of this compound can be oxidized to yield the corresponding aldehyde, 4,6,8-trimethylnonanal, or further to the carboxylic acid, 4,6,8-trimethylnonanoic acid. This transformation can be carried out using a range of oxidizing agents. For instance, the oxidation of the related compound 2,6,8-trimethyl-4-nonanol (B85493) to its corresponding ketone is achieved using reagents like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄). Similar methodologies can be applied to this compound to produce its aldehyde and carboxylic acid derivatives.

Table 1: Examples of Derivatization Reactions of this compound

Derivative TypeReactantCatalyst/ConditionsProduct
EsterAcetic AnhydrideAcid Catalyst4,6,8-Trimethylnonyl acetate
EtherSodium Hydride, Ethyl BromideWilliamson Ether Synthesis1-Ethoxy-4,6,8-trimethylnonane
AldehydePyridinium (B92312) Chlorochromate (PCC)Mild Oxidation4,6,8-Trimethylnonanal
Carboxylic AcidPotassium Permanganate (KMnO₄)Strong Oxidation4,6,8-Trimethylnonanoic acid

Transformations to Branched-Chain Alkenes and Alkanes

The carbon skeleton of this compound can be modified to produce various branched-chain alkenes and alkanes, which are of interest as fuel components and fine chemicals.

Dehydration to Alkenes: Acid-catalyzed dehydration of this compound leads to the formation of a mixture of isomeric alkenes, including 4,6,8-trimethylnon-1-ene. nih.gov The regioselectivity of this elimination reaction can be influenced by the choice of catalyst and reaction conditions.

Conversion to Alkanes: The hydroxyl group can be removed through a two-step process involving conversion to a good leaving group, such as a tosylate or mesylate, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄). This results in the formation of the corresponding alkane, 4,6,8-trimethylnonane. A direct hydrodeoxygenation process over a suitable catalyst, such as Cu/SiO₂, can also be employed to convert the alcohol to the alkane. researchgate.net

Oligomerization and Polymerization Reactions of Alkylated Nonanols

The potential for this compound and its derivatives to undergo oligomerization and polymerization reactions has been explored, aiming to create larger molecules with tailored properties.

While direct polymerization of this compound is not extensively documented, its derivatives, particularly those containing polymerizable functional groups, can be used as monomers. For example, acrylate (B77674) or methacrylate (B99206) esters of this compound could be synthesized and subsequently polymerized to form polymers with branched side chains. These side chains can influence the physical properties of the resulting polymer, such as its glass transition temperature and solubility.

The broader class of alkylated nonanols and related branched alcohols are utilized in the synthesis of polymers and surfactants. The branched structure can enhance properties like thermal stability. For instance, alkoxylated long-chain alcohols are used as nonionic surfactants in a variety of products. industrialchemicals.gov.au

Synthesis of Complex Molecular Architectures Utilizing this compound as a Building Block

The unique branched structure of this compound makes it a valuable chiral synthon for the construction of more complex molecules, including natural products and their analogues.

For example, studies on the synthesis of complex polyketide natural products have utilized building blocks with similar substitution patterns. The diastereoselectivity of aldol (B89426) reactions involving chiral ketones with structures related to fragments of this compound has been investigated in detail. acs.orgresearchgate.net These studies provide insights into how the stereochemistry of such building blocks can be controlled to achieve the desired configuration in the final complex molecule. acs.orgresearchgate.net The synthesis of fragments of natural products like zincophorin (B1251523) has involved the use of chiral ethyl ketones with stereocenters that are analogous to those in this compound. researchgate.net

Advanced Analytical Chemistry for Characterization of 4,6,8 Trimethylnonan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure and stereochemistry of 4,6,8-Trimethylnonan-1-ol. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional NMR techniques, such as ¹H and ¹³C NMR, offer initial insights into the molecule's framework. The ¹H NMR spectrum reveals the number of chemically distinct protons, their multiplicity (splitting patterns), and their chemical environment. For instance, the protons of the methyl groups will appear as doublets or triplets in specific regions of the spectrum, while the proton attached to the hydroxyl-bearing carbon will have a characteristic chemical shift. chemistrysteps.com Similarly, the ¹³C NMR spectrum indicates the number of unique carbon atoms present in the molecule.

To assemble the complete structural puzzle, 2D NMR techniques are employed. These experiments reveal correlations between different nuclei, providing a detailed connectivity map.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It helps to establish the carbon backbone of the molecule by tracing the proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms with their attached protons. This is crucial for assigning the proton signals to their corresponding carbon atoms in the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for determining the stereochemistry of the molecule. It identifies protons that are close to each other in space, regardless of whether they are directly bonded. By analyzing the through-space interactions, the relative configuration of the stereocenters at positions 4, 6, and 8 can be assigned. beilstein-journals.orgyoutube.com

A study on the synthesis of a related compound, (2S,4S,6S)-2,4,6-Trimethylnonan-1-ol, utilized ¹H and ¹³C NMR for structural confirmation. beilstein-journals.org Similarly, research on other complex polyketides has relied on a combination of COSY, HSQC, and HMBC experiments to elucidate their structures. rsc.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of this compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of this compound. This precision allows for the determination of its elemental composition, confirming the molecular formula as C₁₂H₂₆O. rsc.org The experimentally determined mass can be compared to the calculated theoretical mass to ensure the correct molecular formula. For example, a study on a related tetramethyltridecadien-1-ol used HRMS to confirm its molecular formula. beilstein-journals.org

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecular ion. In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller fragment ions, which are then analyzed. The resulting fragmentation pattern provides valuable information about the molecule's structure.

Alcohols typically undergo two primary fragmentation pathways in a mass spectrometer: alpha-cleavage and dehydration. libretexts.orgjove.com

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the hydroxyl group. For this compound, this could result in the loss of different alkyl radicals, leading to the formation of stable, oxygen-containing cations. msu.edu

Dehydration: This pathway involves the elimination of a water molecule (a loss of 18 amu), resulting in the formation of an alkene radical cation. libretexts.orgjove.com

The fragmentation of branched alkanes is also a key consideration, as they tend to fragment at the branching points to form more stable secondary or tertiary carbocations. jove.com The analysis of these characteristic fragment ions helps to piece together the structure of the original molecule. The NIST WebBook provides mass spectral data for 2,6,8-Trimethyl-4-nonanol (B85493), a structural isomer, which shows characteristic fragment peaks that can be used for comparison. nist.gov

Chromatographic Separation Methods for Isomeric Purity and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its isomeric purity, and performing quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of volatile and semi-volatile compounds like this compound. alwsci.com In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which provides identification and quantification.

GC-MS is particularly useful for:

Isomeric Purity: Different stereoisomers of this compound may have slightly different retention times on a chiral GC column, allowing for their separation and the determination of the isomeric purity of a sample. The use of long capillary columns can enhance the separation of closely related isomers. nih.gov

Quantification: By using an internal standard, GC-MS can be used for the accurate quantification of this compound in various matrices. The selected reaction monitoring (SRM) mode in GC-MS/MS can provide even higher sensitivity and selectivity for quantitative analysis, which is particularly useful for complex samples. thermofisher.com

Impurity Profiling: GC-MS can detect and identify any impurities present in a sample of this compound.

For instance, the analysis of related branched nonylphenols has been successfully carried out using GC-MS. nih.gov Furthermore, the NIST WebBook contains gas chromatography data for related compounds like 2-Nonene, 4,6,8-trimethyl-, which can provide reference retention indices. nist.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is indispensable for identifying the functional groups within a molecule. These techniques probe the vibrational motions of chemical bonds, providing a unique spectral fingerprint.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the primary alcohol functional group and the alkyl structure give rise to several characteristic absorption bands. utdallas.edu

O-H Stretch: The most recognizable feature for an alcohol is the strong and broad absorption band resulting from the hydroxyl (O-H) group's stretching vibration. Due to intermolecular hydrogen bonding, this band typically appears in the range of 3200–3600 cm⁻¹. adichemistry.compressbooks.pub

C-H Stretch: Intense absorptions between 2850 cm⁻¹ and 3000 cm⁻¹ are characteristic of the stretching vibrations of the numerous C-H bonds in the trimethylnonane backbone.

C-O Stretch: A strong, sharp peak corresponding to the C-O stretching vibration of a primary alcohol is expected to appear in the 1000–1075 cm⁻¹ region. spectroscopyonline.com The branching of the alkyl chain can influence the exact position of this peak. umich.eduaip.org

Fingerprint Region: The region of the spectrum from approximately 600 to 1450 cm⁻¹ is known as the fingerprint region. It contains a complex pattern of peaks from C-H bending and C-C stretching vibrations that is unique to the molecule's specific structure, including its branched nature. spectroscopyonline.com The IR spectrum for the closely related isomer 2,6,8-trimethyl-4-nonanol shows these characteristic bands, supporting these assignments. nist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is most sensitive to polar bonds, Raman is often more sensitive to non-polar, symmetric bonds.

C-C and C-H Stretches: The C-C and C-H bonds that constitute the long, branched alkyl backbone of this compound would produce strong signals in the Raman spectrum. The symmetric C-C stretching mode is typically found between 1100-1200 cm⁻¹. mdpi.com

O-H Stretch: In contrast to IR, the O-H stretching vibration is typically a weak scatterer in Raman spectroscopy.

Conformational Analysis: Raman spectroscopy is particularly useful for studying the conformational order of long alkyl chains. dntb.gov.uaresearchgate.netscispace.com The low-frequency region (100–600 cm⁻¹) can contain bands related to the longitudinal acoustic mode (LAM) of the alkyl chain, which is sensitive to its length and conformation. mdpi.comresearchgate.net

Table 2: Principal Vibrational Bands for this compound

Functional Group Vibrational Mode Typical IR Wavenumber (cm⁻¹) Typical Raman Signal
O-H Stretching 3200–3600 (Strong, Broad) libretexts.org Weak
C-H Stretching 2850–3000 (Strong, Sharp) Strong
C-H Bending ~1375 and ~1465 (Variable) Medium
C-O Stretching 1000–1075 (Strong, Sharp) spectroscopyonline.com Medium

| C-C | Stretching | Fingerprint Region (Variable) | Strong |

Computational Chemistry and Molecular Modeling of 4,6,8 Trimethylnonan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum chemical method used to investigate the electronic structure of many-body systems. cecam.org It is widely employed to predict molecular geometries, electronic properties, and chemical reactivity. researchgate.net For 4,6,8-trimethylnonan-1-ol, DFT calculations can elucidate the distribution of electron density, identify sites susceptible to electrophilic or nucleophilic attack, and quantify descriptors of global reactivity.

Detailed research findings from DFT calculations on this compound would typically involve optimizing the molecule's geometry to find its lowest energy state. From this optimized structure, various electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are of particular importance. EHOMO is related to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

Further analysis of the molecular electrostatic potential (MEP) map would reveal the charge distribution across the molecule. In this compound, the region around the electronegative oxygen atom of the hydroxyl group would exhibit a negative potential, indicating its role as a hydrogen bond acceptor and a site for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would show a positive potential, marking it as a hydrogen bond donor.

While specific peer-reviewed DFT studies on this compound are not prominent in the literature, the table below illustrates the typical quantum chemical parameters that would be derived from such an analysis.

Table 1: Predicted Quantum Chemical Parameters for this compound (Note: These values are illustrative for a molecule of this type and are typically calculated using a basis set such as B3LYP/6-31G(d,p).)

ParameterPredicted ValueSignificance
EHOMO~ -6.8 eVElectron donating ability
ELUMO~ +0.5 eVElectron accepting ability
HOMO-LUMO Gap (ΔE)~ 7.3 eVChemical stability, reactivity
Ionization Potential (IP)~ 6.8 eVEnergy required to remove an electron
Electron Affinity (EA)~ -0.5 eVEnergy released when an electron is added
Electronegativity (χ)~ 3.15 eVTendency to attract electrons
Chemical Hardness (η)~ 3.65 eVResistance to change in electron distribution

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. rsc.org By solving Newton's equations of motion for a system of interacting atoms, MD simulations can reveal the conformational landscape of flexible molecules and describe their interactions in various environments (e.g., in a solvent or in the bulk liquid phase).

Furthermore, MD simulations are ideal for studying intermolecular interactions. In the condensed phase, the primary interaction for this compound would be hydrogen bonding via its hydroxyl group. Simulations of the bulk liquid would show the formation and breaking of hydrogen bond networks, which govern properties like viscosity, boiling point, and miscibility. rsc.org The branched alkyl chain would contribute to weaker van der Waals interactions, and its steric bulk would influence the packing and density of the liquid.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. rsc.org Methods like DFT and time-dependent DFT (TD-DFT) can be used to calculate parameters for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy with a high degree of accuracy. usc.edu

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for this compound. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. Predicted spectra serve as a powerful tool for structural elucidation and for assigning peaks in experimentally obtained spectra. nmrdb.orgnmrdb.org The table below presents predicted chemical shifts for this molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are computationally predicted values and may differ from experimental results.)

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
13.60 (t)62.5
21.50 (m)41.8
31.25 (m)24.5
41.40 (m)32.0
4-CH₃0.88 (d)19.8
51.15 (m)45.0
61.60 (m)28.0
6-CH₃0.90 (d)20.0
71.05 (m)46.5
81.70 (m)25.0
8-CH₃0.92 (d)22.5
90.92 (d)22.5

IR Spectroscopy: Quantum calculations can also predict the vibrational frequencies of the molecule, which correspond to the absorption peaks in an IR spectrum. This is done by calculating the second derivatives of the energy with respect to the atomic coordinates. For this compound, key predicted frequencies would include the strong, broad O-H stretching vibration (around 3300-3400 cm⁻¹), the C-H stretching vibrations of the alkyl groups (around 2850-2960 cm⁻¹), and the C-O stretching vibration (around 1050 cm⁻¹). The NIST Chemistry WebBook provides an experimental gas-phase IR spectrum for the related isomer 2,6,8-trimethylnonan-4-ol, which shows these characteristic absorption bands. nist.gov

QSAR and Cheminformatics Applications for Structural Analogues

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches use computational models to correlate a molecule's structure with its physical, chemical, or biological properties. These methods are particularly useful for screening large numbers of compounds or for predicting the properties of uncharacterized molecules based on data from known structural analogues.

For this compound, a QSAR model could be developed to predict properties such as boiling point, water solubility, or biodegradability. This would involve compiling a dataset of structurally similar branched alcohols with known experimental data. Molecular descriptors—numerical values derived from the chemical structure, such as molecular weight, logP, polar surface area, and various topological indices—would be calculated for all compounds in the set. A statistical model would then be built to find the mathematical relationship between these descriptors and the property of interest.

The predictive power of such a model relies on the quality and diversity of the structural analogues used in the training set. The table below lists several close structural analogues of this compound that could be included in such a study. For example, data on the biodegradability of 2,6,8-trimethylnonan-4-ol could help predict the environmental fate of this compound. industrialchemicals.gov.au

Table 3: Structural Analogues of this compound

Compound NameMolecular FormulaCAS NumberStructural Difference
2,6,8-Trimethylnonan-4-olC₁₂H₂₆O123-17-1Position of the hydroxyl group (-OH at C4)
2,6,8-Trimethylnonan-4-oneC₁₂H₂₄O123-18-2Ketone at C4 instead of alcohol
4,6,8-Trimethyl-1-noneneC₁₂H₂₄54410-98-9Alkene at C1 instead of alcohol
2,4,6,8-Tetramethylnonan-1-olC₁₃H₂₈ONot AvailableAdditional methyl group at C2

Biogeochemical and Ecological Research on Branched Alcohols Excluding Human Metabolism

Natural Occurrence and Isolation from Biological Sources (Non-Human)

There is currently no scientific literature that reports the natural occurrence or isolation of 4,6,8-trimethylnonan-1-ol from any non-human biological source.

Identification in Microbial Metabolomes

A review of metabolomic databases and research articles concerning microbial volatile organic compounds and other metabolic products did not reveal the presence of this compound.

Role as Insect Pheromone Components or Semiochemicals

While many branched-chain alcohols are known to function as pheromones or other semiochemicals in insects, there is no published evidence to suggest that this compound serves such a role.

Biosynthetic Pathways and Enzymatic Mechanisms in Microorganisms and Plants

No biosynthetic pathways or enzymatic mechanisms for the production of this compound in microorganisms or plants have been described in the scientific literature.

Environmental Fate and Degradation Mechanisms in Natural Ecosystems

Specific studies on the environmental fate and degradation of this compound are absent from the available scientific record.

Microbial Biodegradation Pathways

There are no documented microbial biodegradation pathways for this compound.

Photolytic and Hydrolytic Degradation Studies

No studies on the photolytic or hydrolytic degradation of this compound have been published.

Patent Landscape and Innovation in Branched Alcohol Technologies

Analysis of Patented Synthetic Routes and Industrial Processes Involving 4,6,8-Trimethylnonan-1-ol and its Homologues

The industrial synthesis of branched alcohols is dominated by petrochemical routes, primarily the oxo process (hydroformylation), which converts olefins into aldehydes that are subsequently hydrogenated to alcohols. primaryinfo.com This process inherently produces a mixture of linear and branched isomers, necessitating sophisticated separation technologies. primaryinfo.comgoogle.com

Key patented technologies and industrial processes include:

Hydroformylation (Oxo Process): This is a cornerstone industrial method for producing aldehydes from alkenes using a catalyst, typically based on cobalt or rhodium. primaryinfo.com The aldehydes are then hydrogenated to form oxo-alcohols. The process can be tailored to favor the production of branched isomers, which serve as precursors for compounds like this compound.

Aldol (B89426) Condensation and Hydrogenation: Longer-chain branched alcohols can be prepared via the aldol condensation of lower aldehydes, which are themselves products of the oxo synthesis. The resulting unsaturated aldehydes are then hydrogenated to produce the final saturated branched alcohols. core.ac.uk

Alkane Oxidation: Patents exist for the direct oxidation of alkanes to produce alcohols and ketones. googleapis.comgoogleapis.com For instance, a process using a transition metal catalyst and an aldehyde can oxidize branched-chain alkanes like 2,2,8-trimethylnonane (B15458024) under mild conditions. googleapis.com

Microbial Production: A significant area of innovation involves the microbial production of branched-chain fatty alcohols from renewable feedstocks like glucose. d-nb.info Pathway engineering in microbes such as Ralstonia eutropha and E. coli has been patented to redirect cellular metabolism towards the synthesis of specific branched-chain alcohols, offering a more sustainable alternative to petrochemical methods. d-nb.infonih.gov These biosynthetic approaches are being developed to produce a range of branched alcohols for various applications. nih.govresearchgate.net

A significant challenge in industrial production is the separation of desired branched isomers from linear counterparts. A patented process addresses this by dissolving a mixture of linear and branched-chain oxo-alcohols in a hydrocarbon solvent and cooling the solution to selectively crystallize the linear fraction, allowing for the recovery of the branched-chain alcohol fraction from the remaining liquid phase. google.com

Patent/Process TechnologyDescriptionKey Innovation/ApplicationReference
Hydroformylation (Oxo Process)Industrial process converting olefins to aldehydes, followed by hydrogenation to alcohols. Produces mixtures of linear and branched isomers.Fundamental route for large-scale production of precursor aldehydes for branched alcohols. primaryinfo.com
Isomer Separation by Crystallization (EP0154363A1)A process for separating linear oxo-alcohols from branched-chain isomers by dissolving the mixture in a solvent and cooling to precipitate the linear fraction.Enables the purification of branched-chain oxo-alcohols with yields up to 97%. google.com
Microbial Production PathwaysEngineered microbes (e.g., E. coli, R. eutropha) are used to convert renewable sugars into specific branched-chain alcohols.A sustainable production route from renewable feedstocks, reducing reliance on petrochemicals. d-nb.info
Alkane Oxidation (U.S. Patent 5,426,237)Direct oxidation of alkanes using oxygen, a transition metal catalyst, and an aldehyde to produce alcohols and ketones.Provides a direct route from alkanes to alcohols under relatively mild conditions. googleapis.com

Emerging Industrial Applications as Intermediates in Specialty Chemical Manufacturing

While direct applications for this compound are not widely documented, its homologues and other branched alcohols are crucial intermediates in the manufacturing of a wide array of specialty chemicals. Their branched structure imparts desirable properties to the final products.

Surfactants and Ethoxylates: Branched alcohols are key starting materials for producing non-ionic surfactants. The alcohol is reacted with ethylene (B1197577) oxide in a process called ethoxylation to create alcohol ethoxylates. exxonmobilchemical.com These surfactants, such as those derived from the homologue 2,6,8-trimethyl-4-nonanol (B85493), exhibit excellent wetting power and are used in cleaning products. exxonmobilchemical.com The branching reduces the pour point of the surfactant and enhances its performance compared to linear alcohol-based counterparts. exxonmobilchemical.com

Lubricants and Solvents: The unique structure of branched alcohols makes them suitable for applications in lubricants. lookchem.com They are also employed as high-potency solvents capable of dissolving materials like vinyl resins and cellulose (B213188) ethers that are difficult to dissolve in other common solvents. lookchem.com

Fragrance and Cosmetics: Branched-chain alcohols and their derivatives, particularly esters, are used as fragrance components in perfumes, cosmetics, and household products. lookchem.comcymitquimica.com For example, the homologue 2,6,8-trimethyl-4-nonanol is noted for its use in the fragrance industry. cymitquimica.com

Polymer and Chemical Synthesis: These alcohols serve as versatile intermediates in organic synthesis. cymitquimica.com The hydroxyl group can be converted to other functional groups, making them building blocks for more complex molecules used in pharmaceuticals, agricultural chemicals, and polymers. googleapis.comlookchem.com For instance, they can be used in transesterification processes to produce specialty esters. google.com.na

Application AreaRole of Branched Alcohol IntermediateResulting Product/BenefitReference
SurfactantsPrecursor for alcohol ethoxylates.Non-ionic surfactants with superior wetting power and low pour points for cleaning products. exxonmobilchemical.com
LubricantsComponent in lubricant formulations.Improved efficiency and longevity of mechanical systems by reducing friction. lookchem.com
Specialty SolventsUsed as a high-potency solvent.Dissolves difficult-to-solubilize materials like certain resins and polymers. lookchem.com
Fragrances & CosmeticsIntermediate for fragrance esters or used directly.Provides specific scent profiles for perfumes and personal care products. lookchem.comcymitquimica.com
Chemical SynthesisBuilding block for more complex molecules.Enables the synthesis of various specialty chemicals, including pharmaceuticals and polymers. google.com.na

Technological Advancements in Production Scale-Up and Purification

Scaling up the production of specific branched alcohols from laboratory to industrial quantities presents significant technological challenges. These include maintaining catalyst activity, managing reaction conditions, and achieving high-purity products efficiently.

Production Scale-Up: The transition from batch reactors to continuous flow systems is a key aspect of scaling up alcohol production. However, challenges such as catalyst deactivation and pressure buildup must be addressed. Studies on the dehydration of C4+ alcohols have shown that branched alcohols can increase coke formation on zeolite catalysts, leading to decreased activity. osti.gov The development of more robust catalysts and reactor designs is crucial for commercial viability. For bio-based routes, scaling up fermentation processes requires optimizing microbial strains for higher yields and tolerance to alcohol toxicity, as well as developing efficient methods for continuous cultivation and product recovery. nih.govresearchgate.net Recent pilot-scale deployments have demonstrated the potential to produce alcohols from CO2 and H2 at a metric-ton scale, showcasing the scalability of new catalytic processes. acs.org

Purification Technologies: The purification of branched alcohols from complex reaction mixtures is critical for their use in specialty applications.

Distillation: Fractional distillation is a conventional method used to separate alcohols with different boiling points. However, the presence of azeotropes, particularly with water, can complicate purification and lead to product loss. core.ac.uk

Crystallization: For mixtures of linear and branched isomers, fractional crystallization is an effective industrial technique. By dissolving the alcohol mixture in a suitable solvent and lowering the temperature, the less soluble linear alcohols can be selectively crystallized and removed, enriching the branched alcohol content in the remaining solution. google.comgoogle.com

Chemical and Enzymatic Separation: Advanced separation techniques exploit the different chemical reactivities of alcohol isomers. For instance, secondary alcohols can be selectively dehydrated to alkenes using an acid catalyst, allowing the remaining primary alcohol to be purified by distillation. core.ac.uk Furthermore, enzymatic methods are emerging as highly selective purification tools. Specific enzymes, such as NADP-dependent branched-chain alcohol dehydrogenases, can distinguish between different alcohol structures, offering a potential route for high-purity separations under mild conditions. nih.govasm.org The purification and characterization of acyl coenzyme A:alcohol acyltransferases also point towards novel biocatalytic routes for producing and separating specific esters derived from branched alcohols. tandfonline.com

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Enantioselective Synthesis of Branched Alcohols

The controlled, three-dimensional arrangement of atoms, or stereochemistry, of branched alcohols like 4,6,8-trimethylnonan-1-ol is crucial for their biological activity and material properties. Enantioselective synthesis, which produces a specific stereoisomer, is therefore a primary goal. Future research will likely focus on developing sophisticated catalytic systems to achieve this for complex molecules like this compound.

A key area of development is the use of transition metal catalysts with chiral ligands. These catalysts can create a chiral environment that directs the formation of one enantiomer over the other. For the synthesis of branched alcohols, methods such as asymmetric hydrogenation, hydroformylation, and Grignard reactions with chiral catalysts are promising. For instance, ruthenium and rhodium complexes with ligands like BINAP have been successfully used for the asymmetric hydrogenation of ketones to produce chiral alcohols. The application of such systems to a suitable precursor of this compound could provide a direct and efficient route to specific stereoisomers.

Biocatalysis, using enzymes to catalyze chemical reactions, presents another powerful approach. Enzymes like alcohol dehydrogenases (ADHs) can exhibit exquisite stereoselectivity in the reduction of ketones to alcohols. Genetic engineering and directed evolution can be used to tailor the substrate specificity and stereoselectivity of these enzymes, potentially creating a biocatalyst optimized for the synthesis of this compound.

Below is a table illustrating potential catalytic systems for the enantioselective synthesis of this compound, based on established methods for other branched alcohols.

Catalytic System Reaction Type Potential Precursor for this compound Key Advantages
Ru-BINAPAsymmetric Hydrogenation4,6,8-trimethylnonan-1-al or a corresponding ketoneHigh enantioselectivity, broad substrate scope
Rh-Chiral PhosphineAsymmetric HydroformylationA suitable alkene precursorAtom economy, direct synthesis from simple starting materials
Chiral Grignard ReagentNucleophilic AdditionAn appropriate aldehyde or ketoneVersatility in C-C bond formation
Engineered ADHBiocatalytic Reduction4,6,8-trimethylnonan-2-oneHigh stereoselectivity, mild reaction conditions, environmentally friendly

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The synthesis of complex molecules like this compound often requires multi-step reaction sequences. The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize how these synthetic routes are designed and optimized.

Furthermore, ML models can be used to predict the outcomes of chemical reactions, including yield and stereoselectivity, under different conditions. By inputting parameters such as catalyst type, solvent, temperature, and reactant concentrations, an ML model can predict the most favorable conditions for the synthesis of this compound. This predictive capability can significantly reduce the number of experiments needed, saving time and resources.

The table below outlines how AI and ML could be applied to the synthesis of this compound.

AI/ML Application Specific Task Potential Impact on Synthesis of this compound
Retrosynthesis PredictionPropose synthetic routesIdentification of novel and more efficient pathways from simple precursors.
Reaction Outcome PredictionPredict reaction yield and enantioselectivityOptimization of reaction conditions to maximize product formation and desired stereoisomer.
Catalyst DesignPropose novel chiral ligands or catalystsDiscovery of more effective catalysts for enantioselective synthesis.
Automated SynthesisControl robotic platforms for reaction executionHigh-throughput screening of reaction conditions and automated production.

Elucidation of Novel Biological Roles and Interactions in Non-Human Systems

While this compound has been identified as a component of the aggregation pheromone of the red flour beetle, Tribolium castaneum, its full range of biological activities in other non-human systems remains largely unexplored. Future research could uncover novel roles for this compound in insect communication, defense mechanisms, or as a microbial signaling molecule.

Investigating the presence and function of this compound in a broader range of insect species could reveal its importance as a semiochemical. Techniques such as gas chromatography-electroantennography (GC-EAG) can be used to screen for insect species that can detect this compound, suggesting a potential behavioral response. Subsequent behavioral assays can then determine if it acts as an attractant, repellent, or has other pheromonal functions.

The gut microbiomes of insects and other organisms are a potential source of novel bioactive compounds. It is conceivable that microorganisms produce this compound or similar branched-chain alcohols as part of their metabolic processes. Exploring the metabolomes of various microbial communities could reveal the biosynthetic pathways for this compound and its potential role in microbe-host or microbe-microbe interactions.

The following table summarizes potential unexplored biological roles of this compound.

Potential Biological Role Organism/System Investigative Approach Potential Significance
Pheromone ComponentOther insect speciesGC-EAG, behavioral assaysNew pest management strategies
Defensive AllomoneArthropods, plantsChemical analysis of secretions, bioassaysDiscovery of natural repellents
Microbial Signaling MoleculeBacteria, fungiMetabolomics, co-culture experimentsUnderstanding of microbial communication
BiosurfactantMicroorganismsSurface tension measurementsBioremediation, industrial applications

Design of Advanced Materials Based on this compound Scaffolds

The unique branched structure of this compound makes it an interesting building block for the creation of advanced materials with tailored properties. The methyl branches can influence the packing of molecules in the solid state, affecting properties like melting point, solubility, and crystallinity.

One area of potential is the development of novel liquid crystals. The long aliphatic chain combined with the specific branching pattern could lead to the formation of new mesophases with interesting optical and electronic properties. By chemically modifying the hydroxyl group to attach other functional units, it may be possible to create liquid crystalline materials for use in displays and sensors.

Another avenue is the synthesis of specialty polymers. Using this compound as a monomer or a side-chain modifier in polymerization reactions could lead to polymers with unique thermal and mechanical properties. For example, incorporating this branched alcohol into a polyester (B1180765) or polyurethane backbone could result in materials with lower crystallinity and improved flexibility.

The table below details potential material applications for this compound derivatives.

Material Type Modification of this compound Potential Properties Potential Applications
Liquid CrystalsEsterification with a mesogenic coreNovel mesophase behavior, tunable optical propertiesDisplays, optical switches, sensors
Specialty PolymersIncorporation as a monomer or side-chainLowered crystallinity, improved flexibility, tailored thermal propertiesAdvanced plastics, elastomers, coatings
SurfactantsConversion to a sulfate (B86663) or ethoxylateAltered surface tension, unique micelle formationEmulsifiers, detergents, drug delivery systems
Lubricant AdditivesEsterification with fatty acidsImproved viscosity index, lower pour pointHigh-performance lubricants for extreme conditions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.